molecular formula C24H22N2OS B2735734 2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850916-38-0

2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No.: B2735734
CAS No.: 850916-38-0
M. Wt: 386.51
InChI Key: SMMBPBANKQYIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic acetamide derivative designed for scientific research. It features a 2-phenylindole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in numerous bioactive natural products and pharmaceuticals . The compound is structurally characterized by a thioether group linking the indole moiety to an ethylacetamide side chain. This compound belongs to a class of molecules that have demonstrated significant potential in antiviral research. Studies on highly similar 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have identified them as novel inhibitors of the RNA-dependent RNA Polymerase (RdRp) of viruses like SARS-CoV-2 . In cell-based assays, such analogs have shown inhibitory activity with IC50 values in the low micromolar range, functioning by impairing viral genome replication and transcription . Related derivatives have also been investigated as dual inhibitors against other respiratory pathogens, including Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), by targeting the viral replication machinery . Beyond virology, the indole-thioether-acetamide structure is of interest in antimicrobial research. Analogous compounds have been evaluated for their effects on bacterial pathogens, including the inhibition of biofilm formation in Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The indole core is known to influence bacterial signaling and stress response pathways, suggesting a multi-faceted mechanism of action . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

2-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c27-22(17-18-9-3-1-4-10-18)25-15-16-28-24-20-13-7-8-14-21(20)26-23(24)19-11-5-2-6-12-19/h1-14,26H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBPBANKQYIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by:

  • Dual phenyl groups on the indole ring and acetamide chain.
  • Thioethyl bridge connecting the indole and acetamide moieties.

Analogous compounds include:

  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : Lacks the thioethyl bridge but shares the indole-acetamide framework. Its crystal structure (orthorhombic, P2$1$2$1$2$_1$) reveals intramolecular hydrogen bonding, which stabilizes the conformation .
  • N-(3-Acetyl-2-thienyl)acetamides : Replace indole with thiophene, altering electronic properties and reactivity .
  • VUAA1 : Contains a triazole-thioacetamide structure, highlighting sulfur’s role in modulating bioactivity .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Bridge Type
Target Compound Indole-acetamide 2-phenyl, thioethyl Thioethyl
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole-acetamide 1-phenylethyl Ethyl
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetamide Bromo, acetyl None

Physical Properties

Melting points and solubility vary with substituents:

  • Melting Points :
    • reports 159–187°C for methyl-indole derivatives .
    • The target compound’s melting point is unreported but likely influenced by its rigid thioethyl bridge.
  • Solubility : Thioether linkages (as in VUAA1 ) may enhance lipophilicity compared to oxygen/sulfur-free analogs.

Spectroscopic Data

NMR and IR Profiles :

  • Target Compound : Expected indole NH (~3400 cm⁻¹ in IR), aromatic protons (δ 7.0–8.0 ppm in ¹H NMR), and thioethyl signals (δ 2.5–3.5 ppm).
  • Comparison :
    • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide: ¹³C NMR confirms carbonyl (δ 170 ppm) and quaternary carbons .
    • N-(3-Acetyl-2-thienyl)acetamides: Thiophene protons at δ 6.5–7.5 ppm and acetyl carbonyl at δ 190–200 ppm .

Biological Activity

2-Phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anticonvulsant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole nucleus linked to a phenyl group and a thioether connection to an acetamide moiety. This unique structure enhances its potential pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C18H18N2OS
CAS Number 850916-51-7

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon cancer cells. Its mechanism involves the induction of apoptosis and oxidative stress in cancer cells while sparing normal cells, indicating selectivity as an anticancer agent.
  • Antiviral Properties : The compound targets RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 and Influenza A virus. By inhibiting RdRp activity, it significantly reduces viral replication and RNA synthesis.
  • Anticonvulsant Activity : Preliminary studies suggest that structural features of the compound may correlate with effectiveness in treating seizure disorders, although further research is required to confirm these findings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Studies

A study published in Cancer Research highlighted that derivatives of this compound induced apoptosis in colon cancer cell lines through oxidative stress pathways. The study utilized various assays to quantify cell viability and apoptosis markers, demonstrating a significant reduction in cancer cell proliferation.

Antiviral Studies

In a study focusing on antiviral properties, researchers evaluated the efficacy of the compound against SARS-CoV-2. Results indicated that treatment with the compound led to a marked decrease in viral load in infected cell cultures, supporting its potential as an antiviral agent.

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